molecular formula C21H16N4O4S2 B11352660 N-[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]-5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,2-oxazole-3-carboxamide

N-[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]-5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,2-oxazole-3-carboxamide

Cat. No.: B11352660
M. Wt: 452.5 g/mol
InChI Key: WOIFYDUKGFLFEI-UHFFFAOYSA-N
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Description

N-[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]-5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,2-oxazole-3-carboxamide is a complex organic compound with a molecular formula of C21H16N4O4S2 This compound is characterized by the presence of multiple functional groups, including a thiadiazole ring, a benzodioxin ring, and an oxazole ring

Preparation Methods

The synthesis of N-[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]-5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,2-oxazole-3-carboxamide involves multiple steps, starting from readily available starting materials. One common synthetic route involves the reaction of 1,3,4-thiadiazole derivatives with benzylsulfanyl compounds under specific conditions . The reaction typically requires the use of solvents such as ethanol and catalysts like triethylamine to facilitate the formation of the desired product. Industrial production methods may involve optimization of reaction conditions to enhance yield and purity.

Chemical Reactions Analysis

N-[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]-5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,2-oxazole-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups such as halides can be replaced with other nucleophiles.

    Condensation: Condensation reactions with aldehydes or ketones can lead to the formation of imines or other condensation products.

Scientific Research Applications

N-[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]-5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,2-oxazole-3-carboxamide has shown potential in various scientific research applications:

Mechanism of Action

The mechanism of action of N-[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]-5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,2-oxazole-3-carboxamide involves its interaction with specific molecular targets. The thiadiazole and oxazole rings are known to interact with enzymes and proteins, potentially inhibiting their activity. This interaction can disrupt essential biological pathways, leading to antimicrobial effects. The exact molecular targets and pathways involved are still under investigation.

Comparison with Similar Compounds

N-[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]-5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,2-oxazole-3-carboxamide can be compared with other similar compounds, such as:

These compounds share similar structural features but differ in their specific functional groups and overall molecular architecture

Properties

Molecular Formula

C21H16N4O4S2

Molecular Weight

452.5 g/mol

IUPAC Name

N-(5-benzylsulfanyl-1,3,4-thiadiazol-2-yl)-5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,2-oxazole-3-carboxamide

InChI

InChI=1S/C21H16N4O4S2/c26-19(22-20-23-24-21(31-20)30-12-13-4-2-1-3-5-13)15-11-17(29-25-15)14-6-7-16-18(10-14)28-9-8-27-16/h1-7,10-11H,8-9,12H2,(H,22,23,26)

InChI Key

WOIFYDUKGFLFEI-UHFFFAOYSA-N

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)C3=CC(=NO3)C(=O)NC4=NN=C(S4)SCC5=CC=CC=C5

Origin of Product

United States

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